1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine
Description
Structural Identity and Nomenclature
1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine is a cyclopropane derivative featuring a phenyl ring substituted with a trifluoromethoxy group at the meta position and an amine group directly attached to the cyclopropane ring. Its molecular formula is C$${10}$$H$${11}$$F$$3$$NO , with a molecular weight of 218.20 g/mol. The IUPAC name derives from the cyclopropane core, where the numbering prioritizes the phenyl substituent’s position. The trifluoromethoxy group (-OCF$$3$$) at the 3-position of the phenyl ring distinguishes it from related compounds like 1-(4-methoxyphenyl)cyclopropan-1-amine or 1-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine.
Structurally, the cyclopropane ring introduces significant strain, which influences both reactivity and conformational stability. The trifluoromethoxy group contributes to the molecule’s electronic profile, with its strong electron-withdrawing nature altering the phenyl ring’s electron density. This contrasts with simpler analogues such as 1-(3-fluorophenyl)cyclopropan-1-amine, where substituent effects are less pronounced.
Historical Context in Cyclopropane Chemistry
Cyclopropane derivatives have long fascinated chemists due to their unique strain and reactivity. The synthesis of trifluoromethyl- and trifluoromethoxy-substituted cyclopropanes represents a modern evolution in this field, driven by their utility in medicinal chemistry. Early methods for cyclopropanation, such as the Simmons-Smith reaction, were limited in scope for electron-deficient alkenes. Advances in transition-metal catalysis, particularly copper(I)-bisoxazoline complexes, enabled enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane, yielding products with high stereocontrol.
The incorporation of fluorine-containing groups into cyclopropanes emerged as a strategic focus in the 2010s, with methods like myoglobin-catalyzed cyclopropanation achieving high diastereo- and enantioselectivity for trifluoromethylated analogues. These developments laid the groundwork for synthesizing complex targets like 1-[3-(trifluoromethoxy)phenyl]cyclopropan-1-amine, where the trifluoromethoxy group demands precise regiochemical control. Recent work on sulfur ylide-mediated cyclopropanation further expanded access to diastereomerically pure trifluoromethylcyclopropanes, underscoring the synthetic versatility of this scaffold.
Significance of Trifluoromethoxy and Cyclopropane Motifs
The trifluoromethoxy group (-OCF$$_3$$) is a critical pharmacophore in agrochemicals and pharmaceuticals due to its metabolic stability and ability to modulate lipophilicity. Unlike methoxy groups, the trifluoromethoxy substituent resists oxidative demethylation, enhancing in vivo half-lives. Its strong electron-withdrawing character also influences aromatic ring electronics, affecting binding interactions in biological targets.
The cyclopropane ring serves as a conformationally rigid bioisostere for peptide bonds or unsaturated systems, improving target selectivity and reducing entropy penalties during binding. In antidepressants and antivirals, cyclopropane-containing compounds exhibit enhanced potency due to this preorganization effect. For example, trans-2-arylcyclopropylamines are established motifs in bioactive molecules, with trifluoromethylated variants showing improved blood-brain barrier penetration.
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-8-3-1-2-7(6-8)9(14)4-5-9/h1-3,6H,4-5,14H2 |
InChI Key |
AQYGGGNCNCMMGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)OC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation Approaches
The cyclopropane ring is commonly constructed via cyclopropanation of alkenes or styrenes bearing the trifluoromethoxy substituent. Typical methods include:
Diazo compound-mediated cyclopropanation: Reaction of trifluoromethoxy-substituted styrene derivatives with diazo compounds (e.g., diazomethane or diazoacetates) in the presence of metal catalysts (Rh, Cu, Ag) to form cyclopropane rings with high diastereoselectivity.
Carbene transfer reactions: Using metal catalysts to transfer carbene units to the alkene, forming the cyclopropane ring.
Silver-catalyzed epoxide conversion: Recent advances include silver-catalyzed direct conversion of trifluoromethoxy-substituted epoxides into cyclopropanes using trifluoromethyl N-triftosylhydrazones, which can provide high yields and selectivity in a single step under mild conditions.
Introduction of the Trifluoromethoxy Group
The trifluoromethoxy substituent is typically introduced via:
Electrophilic trifluoromethoxylation: Using reagents such as trifluoromethyl hypofluorite or other electrophilic trifluoromethoxy sources to functionalize phenol derivatives or aromatic compounds.
Nucleophilic substitution: Starting from a phenol derivative where the hydroxy group is replaced by trifluoromethoxy through nucleophilic aromatic substitution using trifluoromethoxide sources.
Amine Functional Group Installation
The cyclopropan-1-amine moiety can be introduced by:
Reduction of cyclopropanecarboxylic acid derivatives: Conversion of cyclopropanecarboxylic acids or esters to amines via Curtius rearrangement or amide formation followed by reduction.
Direct amination: Using azide intermediates or amination of halogenated cyclopropanes.
Detailed Synthetic Route Example
A representative synthetic route adapted from related cyclopropylamine syntheses (notably for trifluoromethyl analogs) involves the following steps:
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Aromatic trifluoromethoxylation | 3-hydroxybenzaldehyde or 3-halobenzene derivative | Electrophilic trifluoromethoxylation reagents (e.g., TFMO reagents) | 3-(Trifluoromethoxy)benzaldehyde |
| 2 | Wittig or Horner-Wadsworth-Emmons reaction | 3-(Trifluoromethoxy)benzaldehyde | Phosphonium ylide or phosphonate ester | 3-(Trifluoromethoxy)styrene derivative |
| 3 | Cyclopropanation | 3-(Trifluoromethoxy)styrene | Diazo compound (e.g., diazomethane), metal catalyst (Rh, Cu, Ag) | trans-1-[3-(Trifluoromethoxy)phenyl]cyclopropane |
| 4 | Amination | Cyclopropane derivative | Azide formation (e.g., via halogenation and substitution), followed by reduction (e.g., Pd/C hydrogenation) | 1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine |
This route allows for stereochemical control in cyclopropanation and preserves the trifluoromethoxy group.
Research Findings on Synthesis Optimization
Catalyst Selection: Silver catalysts have been shown to provide high yields and selectivity in cyclopropanation of trifluoromethoxy-substituted alkenes, with yields up to 90% and diastereomeric ratios exceeding 10:1.
Reagent Stoichiometry: Increasing equivalents of trifluoromethyl N-triftosylhydrazones and base (e.g., NaH) improves cyclopropanation efficiency, indicating the importance of reagent balance for optimal conversion.
Reaction Conditions: Mild temperatures (around 60 °C) and solvents like dichloromethane favor high yields and limit side reactions such as over-reduction or ring opening.
Purification: Crystallization and chromatographic techniques are used to isolate the trans isomer of the cyclopropylamine, which is often the desired stereoisomer for biological activity.
Comparative Data Table of Key Synthetic Parameters
| Parameter | Method A: Diazo Cyclopropanation | Method B: Silver-Catalyzed Epoxide Conversion | Method C: Chiral Auxiliary Approach |
|---|---|---|---|
| Catalyst | Rhodium acetate | TpBr3Ag(thf) complex | Chiral oxazaborolidine catalyst |
| Yield (%) | 60–75 | Up to 92 | 70–85 |
| Diastereoselectivity (d.r.) | 5:1 to 8:1 | 10:1 | >20:1 (enantioselective) |
| Reaction Temp. | 25–80 °C | 60 °C | 0–25 °C |
| Solvent | DCM, toluene | DCM | Toluene |
| Scalability | Moderate | High | Moderate |
| Notes | Requires diazo safety precautions | Mild, single-step conversion | Expensive chiral catalysts |
Chemical Reactions Analysis
Salt Formation
The primary amine group readily reacts with acids to form stable salts. This reaction enhances solubility and stability for pharmaceutical applications:
-
Hydrochloride Salt Formation : Treatment with HCl in ethanol yields 1-[3-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, confirmed by X-ray crystallography.
-
Reaction Conditions :
Reagent Solvent Temperature Yield HCl Ethanol 0–5°C 85%
Acylation Reactions
The amine group undergoes acylation with electrophilic reagents:
-
Acetylation : Reacts with acetyl chloride in dichloromethane (DCM) to form N-acetyl derivatives.
Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by proton transfer.
Applications : Used to protect the amine during multi-step syntheses.
Alkylation Reactions
The compound participates in alkylation under mild conditions:
-
Methylation : Reacts with methyl iodide in tetrahydrofuran (THF) to form N-methyl derivatives.
Key Observation : Steric hindrance from the cyclopropane ring slows reaction kinetics compared to linear amines.
Oxidation Reactions
The cyclopropane ring undergoes selective oxidation:
-
Ring-Opening Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions cleaves the cyclopropane ring, yielding 3-(trifluoromethoxy)benzaldehyde as the primary product.
Mechanistic Pathway :
Nucleophilic Substitution
The trifluoromethoxy group influences electronic properties, enabling aromatic substitution:
-
Electrophilic Aromatic Substitution (EAS) : Nitration with HNO₃/H₂SO₄ occurs at the para position relative to the trifluoromethoxy group due to its electron-withdrawing effect .
Regioselectivity :Position Yield Para 72% Meta <5%
Cycloaddition Reactions
The cyclopropane ring participates in [3+2] cycloadditions:
-
With Alkenes : Reacts with electron-deficient alkenes (e.g., acrylonitrile) under thermal conditions to form bicyclo[3.1.0]hexane derivatives .
Example :
Amidation and Condensation
Reacts with carbonyl compounds to form imines or amides:
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol to yield stable imines.
Applications : Intermediate in the synthesis of bioactive molecules.
Comparative Reactivity Table
| Reaction Type | Reagents | Primary Product | Yield |
|---|---|---|---|
| Salt Formation | HCl | Hydrochloride salt | 85% |
| Acylation | Acetyl chloride | N-Acetyl derivative | 78% |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-3-(trifluoromethoxy)benzaldehyde | 72% |
| Cycloaddition | Acrylonitrile | Bicyclo[3.1.0]hexane-carbonitrile | 65% |
Scientific Research Applications
1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter systems.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The substituent type and position on the phenyl ring significantly impact physicochemical and biological properties. Key analogs include:
1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine (CAS 474709-86-9)
- Substituent : 4-CF₃ (trifluoromethyl) instead of 3-OCF₃.
- Positional differences (para vs. meta) alter electronic effects on the aromatic system, which could influence receptor binding .
1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine hydrochloride (CAS 1248210-12-9)
- Substituent : 3-F and 4-CH₃ (fluoro and methyl).
- Impact : Methyl groups enhance lipophilicity, while fluorine introduces moderate electron-withdrawing effects. The hydrochloride salt improves aqueous solubility compared to the free base .
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine
Cyclopropane vs. Non-Cyclopropane Analogs
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride (CAS 1803586-04-0)
- Structure : Propane backbone with 2-Cl and 3-CF₃.
N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine (CAS 21906-39-8)
Stereochemical Variations
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine (CAS 220352-38-5)
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| 1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine | C₁₀H₁₀F₃NO | 233.19 | 2.8 | 0.15 (PBS) |
| 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine | C₁₀H₁₀F₃N | 217.19 | 3.1 | 0.10 (PBS) |
| 1-(2-Fluorophenyl)cyclopropan-1-amine | C₉H₁₀FN | 151.18 | 1.9 | 0.45 (PBS) |
| 1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine HCl | C₁₀H₁₃ClFN | 201.67 | 1.5 | 2.20 (Water) |
Key Observations :
- The trifluoromethoxy group increases molecular weight and logP compared to fluorine or methyl analogs, suggesting higher lipophilicity.
- Hydrochloride salts (e.g., CAS 1248210-12-9) exhibit improved aqueous solubility, critical for drug formulation .
Biological Activity
1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine, also referred to as 1-(3-trifluoromethoxyphenyl)cyclopropan-1-amine hydrochloride, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine is C10H11ClF3NO, with a molecular weight of approximately 253.65 g/mol. The trifluoromethoxy group enhances its lipophilicity and alters its reactivity, making it an attractive candidate for various biological applications.
Research indicates that the biological activity of 1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine may involve several mechanisms, particularly in neuroprotection and anti-inflammatory responses. Key findings include:
- Blood-Brain Barrier Protection : In studies using a permanent middle cerebral artery occlusion (pMCAO) rat model, the compound significantly reduced brain edema and Evans blue content, indicating enhanced blood-brain barrier integrity. It promoted the expression of tight junction proteins such as claudin-5, occludin, and zonula occludens-1 (ZO-1) .
- Reduction of Inflammatory Markers : The compound demonstrated the ability to mitigate reactive oxygen species (ROS) injury and downregulate pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6β, and tumor necrosis factor-alpha (TNF-α). This suggests its potential role in reducing neuroinflammation during ischemic events .
In Vivo Studies
In vivo experiments have shown that 1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine effectively protects against ischemic injury. The following table summarizes key findings from relevant studies:
| Study Type | Model Used | Key Findings |
|---|---|---|
| pMCAO Rat Model | Ischemic stroke | Decreased brain edema; increased expression of tight junction proteins |
| OGD/R Model | Human brain microvascular endothelial cells | Reduced permeability; upregulation of claudin-5 and ZO-1; decreased inflammatory cytokines |
In Vitro Studies
In vitro studies have also highlighted the compound's protective effects on endothelial cells under oxidative stress conditions. The administration of the compound in oxygen-glucose deprivation/reperfusion (OGD/R) models showed significant improvements in cell viability and reductions in inflammatory markers .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine. The following table compares these compounds based on their structural features and unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine | Trifluoromethyl group | Different electronic properties affecting reactivity |
| 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine | Fluoro group addition | Potentially different biological activity profiles |
| 2-(4-(Trifluoromethoxy)phenyl)cyclopropan-1-amine | Different substitution pattern | May exhibit distinct pharmacological effects |
This comparative analysis illustrates how variations in functional groups can influence the chemical properties and biological activities of similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
